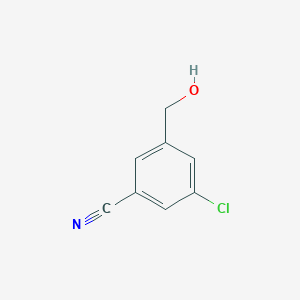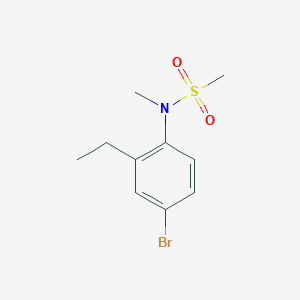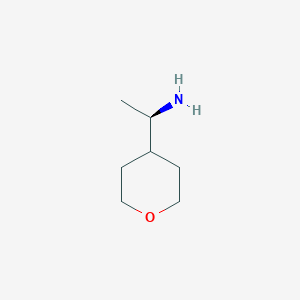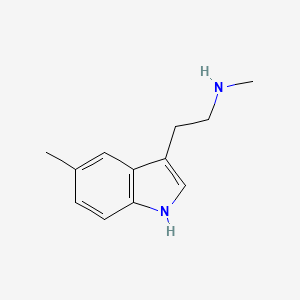
2,6-ジクロロ-N-(1H-ピラゾール-3-イル)ベンズアミド
概要
説明
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its incorporation of a pyrazole ring, a five-membered ring containing two nitrogen atoms. The dichloro substitution on the benzene ring further enhances its chemical properties, making it a subject of interest in various fields of research.
科学的研究の応用
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for therapeutic agents.
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with pyrazoles, bind with high affinity to multiple receptors .
Mode of Action
It is known that many indole derivatives interact with their targets to exert various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, resulting in altered metabolic pathways and gene expression . The binding interactions are often characterized by high affinity and specificity, ensuring targeted effects on the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including gastrointestinal side effects and other systemic toxicities . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of succinate dehydrogenase affects the citric acid cycle, leading to changes in the levels of intermediates and overall metabolic flux . These interactions highlight the compound’s role in regulating key metabolic processes.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, ensuring its effective action . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and minimizing off-target effects.
準備方法
The synthesis of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-amino-1H-pyrazole. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is conducted at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzene or pyrazole rings.
類似化合物との比較
Similar compounds to 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide include:
2,6-Dichloro-N-(1H-pyrazol-3-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, which can alter its chemical and biological properties.
2,6-Dichloro-N-(1H-pyrazol-3-yl)aniline: The presence of an aniline group instead of a benzamide group can significantly change its reactivity and applications.
2,6-Dichloro-N-(1H-pyrazol-3-yl)phenol: The phenol group introduces additional hydrogen bonding capabilities, affecting its interactions with biological targets.
The uniqueness of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide lies in its specific substitution pattern and the presence of both benzamide and pyrazole functionalities, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGKBYXTGYDEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)




![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)


![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)


![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
